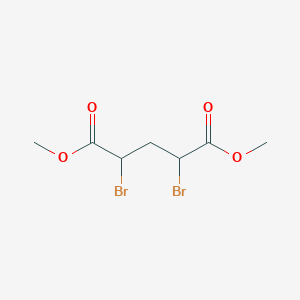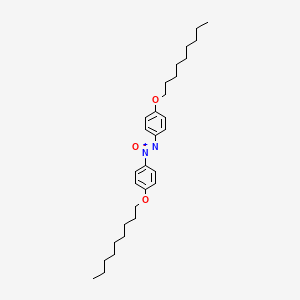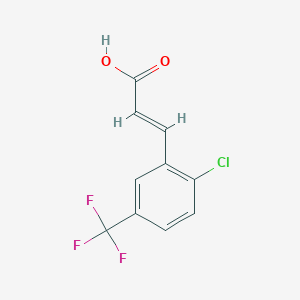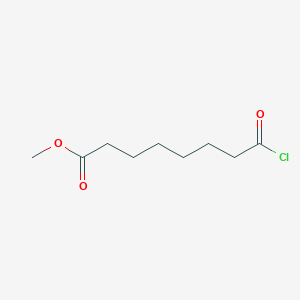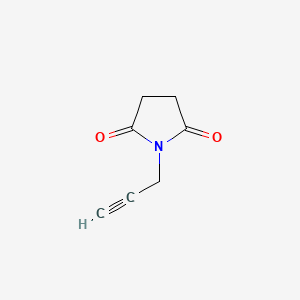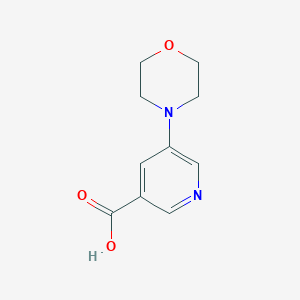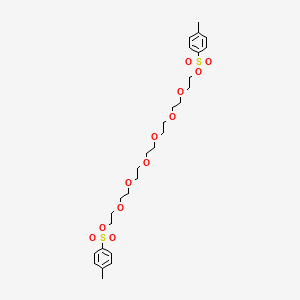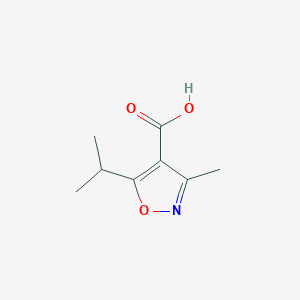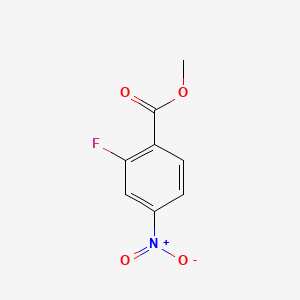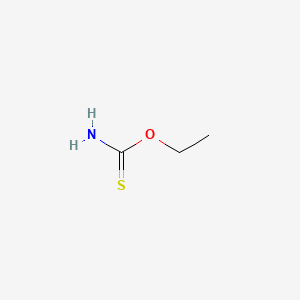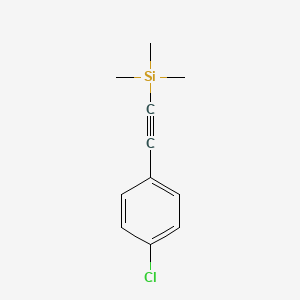
(4-Chlorophenylethynyl)trimethylsilane
概要
説明
(4-Chlorophenylethynyl)trimethylsilane, also known as TMS-CP, is a derivative of phenylacetylene. It has a molecular formula of C11H13ClSi and a molecular weight of 208.76 .
Molecular Structure Analysis
The linear formula of (4-Chlorophenylethynyl)trimethylsilane is C6H4ClC≡CSi(CH3)3 . This indicates that the compound consists of a chlorophenyl group (C6H4Cl) connected to a trimethylsilyl group (Si(CH3)3) via an ethynyl linkage (C≡C).Physical And Chemical Properties Analysis
The physical and chemical properties of (4-Chlorophenylethynyl)trimethylsilane include a melting point of 47-51 °C (lit.) . The compound is classified as a non-combustible solid .科学的研究の応用
1. Use in Dielectric Thin Film Deposition
Trimethylsilane-based PECVD processes, where compounds like trimethylsilane are used, have been shown to deposit dielectric thin films in standard PECVD systems. This includes the deposition of standard dielectrics such as SiO2 and low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, demonstrating the material's versatility in microelectronics and related fields (Loboda, 1999).
2. Reactivity in Organic Chemistry
The reactivity of trimethylsilane derivatives in organic chemistry has been extensively studied. For instance, aromatic compounds like (2,4,6-Trimethoxyphenyl)trimethylsilane show significant reactivity under specific conditions, illustrating the potential of such compounds in synthetic organic chemistry (Eaborn, Salih, & Walton, 1972).
3. Influence in Metalation Reactions
In metalation reactions, the presence of bulky silyl substituents such as trimethylsilane can affect the reactivity of compounds. Studies have shown that these substituents can impede neighboring groups during base attacks, influencing the reaction kinetics and outcomes in organometallic chemistry (Heiss, Marzi, Mongin, & Schlosser, 2007).
4. Application in Coupling Reactions
Trimethylsilane derivatives, including alkynylsilanes, have been used in coupling reactions mediated by Cu(I) salts. This has enabled novel syntheses of conjugate diynes and disubstituted ethynes, highlighting the compound's significance in advanced synthetic methodologies (Nishihara et al., 2000).
5. Involvement in Protection Methods
Trimethylsilane groups have been used to protect terminal ethynyl groups in Grignard syntheses. This demonstrates the compound's utility in protecting sensitive functional groups during complex synthetic routes (Eaborn, Thompson, & Walton, 1967).
6. Role in Electrophilic Aromatic Substitution
Studies on gold-catalyzed oxidative coupling reactions with aryltrimethylsilanes have provided insights into electrophilic aromatic substitution mechanisms. Trimethylsilane's role in these reactions highlights its contribution to understanding fundamental organic reaction mechanisms (Brenzovich, Brazeau, & Toste, 2010).
7. Impact on Chemical Vapor Deposition Processes
The effect of trimethylsilane pressure on hot-wire chemical vapor deposition (CVD) chemistry has been studied, revealing its influence on secondary gas-phase reaction products. This underscores the compound's importance in materials science and nanotechnology (Toukabri & Shi, 2013).
Safety And Hazards
Safety measures for handling (4-Chlorophenylethynyl)trimethylsilane include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing . It’s also advised to avoid ingestion and inhalation, dust formation, and to keep containers tightly closed in a dry, cool, and well-ventilated place .
特性
IUPAC Name |
2-(4-chlorophenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIHXUCWKNRJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391584 | |
| Record name | (4-Chlorophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenylethynyl)trimethylsilane | |
CAS RN |
78704-49-1 | |
| Record name | (4-Chlorophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

